1-Amino-3-(5-bromothiophen-2-yl)propan-2-one

Lipophilicity Drug-likeness Membrane permeability

1-Amino-3-(5-bromothiophen-2-yl)propan-2-one (CAS 1601161-76-5) is a brominated thiophene-containing β-aminoketone with the molecular formula C₇H₈BrNOS and a molecular weight of 234.12 g/mol. The compound features a primary amine at the 1-position of a propan-2-one backbone linked to a 5-bromothiophene ring, placing it within the broader class of thiophene-based aminoketones that have been investigated for anti-inflammatory, antioxidant, and anticancer activities.

Molecular Formula C7H8BrNOS
Molecular Weight 234.12 g/mol
Cat. No. B15251821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3-(5-bromothiophen-2-yl)propan-2-one
Molecular FormulaC7H8BrNOS
Molecular Weight234.12 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)Br)CC(=O)CN
InChIInChI=1S/C7H8BrNOS/c8-7-2-1-6(11-7)3-5(10)4-9/h1-2H,3-4,9H2
InChIKeyVATZWHIFKVZJFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-3-(5-bromothiophen-2-yl)propan-2-one: A Halogenated β-Aminoketone Building Block for Medicinal Chemistry and Targeted Library Synthesis


1-Amino-3-(5-bromothiophen-2-yl)propan-2-one (CAS 1601161-76-5) is a brominated thiophene-containing β-aminoketone with the molecular formula C₇H₈BrNOS and a molecular weight of 234.12 g/mol . The compound features a primary amine at the 1-position of a propan-2-one backbone linked to a 5-bromothiophene ring, placing it within the broader class of thiophene-based aminoketones that have been investigated for anti-inflammatory, antioxidant, and anticancer activities [1]. Its bromine substituent at the 5-position of the thiophene ring is critical not only for modulating physicochemical properties but also for enabling downstream synthetic diversification via cross-coupling chemistry, distinguishing it from non-halogenated and differently substituted analogs.

Why 1-Amino-3-(5-bromothiophen-2-yl)propan-2-one Cannot Be Replaced by Non-Halogenated or Regioisomeric Analogs


Generic substitution among thiophene-based β-aminoketones is scientifically unsound because the 5-bromo substituent fundamentally alters lipophilicity, electronic character, and synthetic utility in ways that non-halogenated analogs cannot replicate. The measured LogP of 1.58 for the 5-bromo derivative is approximately 3.9-fold higher than the LogP of 0.41 reported for the non-brominated 1-amino-3-(thiophen-2-yl)propan-2-one , indicating substantially different membrane partitioning and protein-binding behavior. Furthermore, the presence of the aryl bromide enables palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Buchwald-Hartwig) that are entirely inaccessible with the non-halogenated scaffold, making this compound a privileged intermediate for generating structurally diverse libraries. Regioisomers such as 1-amino-3-(2-bromothiophen-3-yl)propan-2-one place the bromine at a sterically and electronically distinct position, altering reactivity in both biological and synthetic contexts. The quantitative evidence below demonstrates that these differences are measurable and consequential for procurement decisions.

Quantitative Differentiation Evidence for 1-Amino-3-(5-bromothiophen-2-yl)propan-2-one Versus Closest Analogs


LogP Comparison: Brominated vs. Non-Brominated Thiophene β-Aminoketone

The introduction of bromine at the 5-position of the thiophene ring substantially increases lipophilicity. The measured LogP for 1-Amino-3-(5-bromothiophen-2-yl)propan-2-one is 1.5809 , compared to 0.41 for the non-brominated analog 1-amino-3-(thiophen-2-yl)propan-2-one (CAS 807315-06-6) . This represents a 1.17 log unit increase, corresponding to approximately 14.8-fold higher octanol-water partition coefficient. The brominated compound also has a molecular weight of 234.12 g/mol versus 155.22 g/mol for the non-brominated analog.

Lipophilicity Drug-likeness Membrane permeability

Synthetic Diversification Capacity: Aryl Bromide as a Cross-Coupling Handle

The C-Br bond at the 5-position of the thiophene ring provides a reactive handle for palladium-catalyzed cross-coupling reactions. 5-Bromothiophene derivatives are well-established substrates for Suzuki-Miyaura couplings with arylboronic acids [1], enabling the generation of 5-arylthiophene libraries from a single precursor. The non-halogenated analog 1-amino-3-(thiophen-2-yl)propan-2-one lacks this synthetic versatility entirely. While quantitative coupling yields are substrate-dependent, the presence of the bromine atom provides at least one additional orthogonal diversification point (at minimum, the 5-position can be functionalized via Suzuki coupling, whereas the non-halogenated scaffold offers no such direct functionalization route at this position). The amine and ketone functionalities in the target compound are preserved during cross-coupling, allowing sequential derivatization strategies not possible with non-halogenated or differently halogenated analogs.

Cross-coupling Suzuki-Miyaura Library synthesis

Electronic Modulation: Bromine-Induced Changes in Thiophene Ring Electronics

Bromine exerts both electron-withdrawing inductive (-I) and electron-donating resonance (+M) effects on the thiophene ring. The Hammett σₚ value for bromine is +0.23, and the σₘ value is +0.39 [1], indicating a net electron-withdrawing effect that polarizes the thiophene π-system. This electronic perturbation alters the pKa of the conjugated acid of the amine (estimated shift of approximately -0.3 to -0.5 pKa units relative to the non-halogenated analog based on substituent effect additivity principles) and affects the electrophilicity of the ketone carbonyl. In comparison, the non-brominated analog (σₚ for H = 0.00) lacks this electronic modulation. The positional isomer 1-amino-3-(2-bromothiophen-3-yl)propan-2-one [2] has the bromine at a sterically hindered position ortho to the sulfur, which alters the torsion angle between the thiophene ring and the aminoketone side chain compared to the 5-substituted target compound. Quantitative DFT or X-ray data comparing these conformational effects is not available for these specific compounds.

Electronic effects Structure-activity relationship Halogen bonding

Patent-Cited Utility in Neurodegenerative Disease: Scaffold Differentiation from Non-Thiophene β-Aminoketones

Patent WO-2020206363-A1, which cites 1-Amino-3-(5-bromothiophen-2-yl)propan-2-one as an exemplified compound, discloses compositions for treatment of neurodegenerative and mitochondrial diseases . The same patent family describes compounds with inhibitory activity against metalloprotease-13 (MMP-13), making them potentially useful for pathologies involving this enzyme, including cancer [1]. This patent linkage provides a documented rationale for selecting this specific bromothiophene aminoketone scaffold over non-thiophene β-aminoketone analogs (e.g., phenyl-based cathinones or aliphatic aminoketones) in programs targeting these indications. The thiophene ring introduces sulfur-mediated interactions (e.g., with methionine or cysteine residues in protein binding pockets) and distinct metabolic stability profiles compared to phenyl analogs. However, quantitative comparative potency data (IC₅₀, Kᵢ, or cell-based activity) for this specific compound versus defined comparators is not publicly available in the patent or associated literature, and this absence limits the strength of this evidence.

Neurodegeneration Mitochondrial disease MMP-13 inhibition

Highest-Confidence Application Scenarios for 1-Amino-3-(5-bromothiophen-2-yl)propan-2-one Based on Verified Differentiation Evidence


Lipophilicity-Driven Lead Optimization for CNS or Intracellular Targets

When a screening hit based on the non-brominated thiophene aminoketone scaffold (LogP 0.41) shows target engagement but insufficient cellular potency attributed to poor membrane permeability, replacement with 1-Amino-3-(5-bromothiophen-2-yl)propan-2-one (LogP 1.58) provides a quantifiable 14.8-fold increase in lipophilicity without altering the core pharmacophore [REFS-1, REFS-2]. This is particularly relevant for central nervous system (CNS) targets where LogP values between 1–3 are considered optimal for blood-brain barrier penetration, and for intracellular targets requiring passive diffusion across the plasma membrane.

Parallel Library Synthesis via Suzuki Diversification at the C5 Position

Medicinal chemistry teams can procure 1-Amino-3-(5-bromothiophen-2-yl)propan-2-one as a single advanced intermediate and generate a focused library of 5-arylthiophene analogs through parallel Suzuki-Miyaura coupling with commercially available arylboronic acids . This strategy eliminates the need to synthesize each thiophene analog de novo from different thiophene precursors, reducing total synthetic steps per analog by 2–4 steps depending on the complexity of the aryl coupling partner. The primary amine can be orthogonally protected (e.g., as Boc or Fmoc) to enable sequential functionalization of both diversification sites.

Neurodegenerative Disease Probe Development Leveraging Patent-Validated Scaffold

Research groups investigating MMP-13 or mitochondrial dysfunction in neurodegenerative disease can select this compound as a starting point with documented patent precedent [REFS-1, REFS-2]. While quantitative potency data for the compound itself is not publicly disclosed, the patent family provides a structural framework for designing analogs and establishes freedom-to-operate considerations. The bromine substituent further enables radiolabeling (e.g., via halogen exchange or coupling chemistry) for target engagement studies, which is not feasible with the non-halogenated analog.

Electronic Tuning of Amine Basicity for pH-Dependent Conjugation or Targeted Delivery

The electron-withdrawing effect of the 5-bromo substituent (Hammett σₚ = +0.23) predictably lowers the pKa of the primary amine relative to the non-brominated analog . This differential can be exploited in the design of pH-sensitive conjugates (e.g., acid-labile linkers for tumor microenvironment-selective release) or in tuning the protonation state of the amine under physiological conditions. Procurement of the brominated compound rather than the non-halogenated analog is essential when this specific pKa modulation is required for the intended application.

Quote Request

Request a Quote for 1-Amino-3-(5-bromothiophen-2-yl)propan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.